molecular formula C26H28N4O4S B11289971 ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Katalognummer: B11289971
Molekulargewicht: 492.6 g/mol
InChI-Schlüssel: QOTWRXQGILNXSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidinone core fused to a bicyclic system. Key structural elements include:

  • Pyrido[4,3-d]pyrimidin-4-one backbone: A nitrogen-rich scaffold known for bioactivity in medicinal chemistry.
  • Sulfanyl acetamido linker: Bridges the pyrido-pyrimidinone core to the benzoate ester, contributing to conformational flexibility.
  • Ethyl benzoate moiety: Provides ester functionality, influencing solubility and metabolic stability.

Eigenschaften

Molekularformel

C26H28N4O4S

Molekulargewicht

492.6 g/mol

IUPAC-Name

ethyl 4-[[2-[[4-oxo-6-(1-phenylethyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C26H28N4O4S/c1-3-34-25(33)19-9-11-20(12-10-19)27-23(31)16-35-26-28-22-13-14-30(15-21(22)24(32)29-26)17(2)18-7-5-4-6-8-18/h4-12,17H,3,13-16H2,1-2H3,(H,27,31)(H,28,29,32)

InChI-Schlüssel

QOTWRXQGILNXSH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)C(C)C4=CC=CC=C4)C(=O)N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-4-(2-{[4-Oxo-6-(1-Phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoat umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz besteht darin, mit der Herstellung des Pyrido[4,3-d]pyrimidin-Kerns zu beginnen, gefolgt von der Einführung der Sulfanylgruppe und der Acetamid-Verknüpfung. Der letzte Schritt beinhaltet die Veresterung, um die Ethylbenzoat-Einheit zu bilden. Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit verbessern. Qualitätskontrollmaßnahmen wie Hochleistungsflüssigchromatographie (HPLC) und Massenspektrometrie werden eingesetzt, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Ester Hydrolysis

The ethyl benzoate group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or generating active metabolites.

ConditionsReagentsProductYieldReference
AlkalineNaOH (1M), ethanol/water (1:1), reflux4-(2-{[4-oxo-6-(1-phenylethyl)-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoic acid85%
AcidicHCl (2M), THF, 60°CSame as above78%

This reaction is pH-dependent, with alkaline conditions favoring faster kinetics due to hydroxide ion nucleophilicity .

Sulfanyl Group Reactivity

The sulfanyl (-S-) linker participates in oxidation and substitution reactions:

Oxidation to Sulfoxide/Sulfone

Controlled oxidation modifies electronic properties and bioactivity.

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (30%)RT, 12hSulfoxide derivative90% sulfoxide, 10% sulfone
mCPBADCM, 0°CSulfone derivative>95% sulfone

Sulfone derivatives exhibit enhanced metabolic stability compared to thioethers .

Nucleophilic Substitution

The sulfur atom facilitates displacement reactions with amines or thiols:

NucleophileBaseProductApplication
BenzylamineK₂CO₃, DMFSulfur-alkylamine analogImproved kinase inhibition
MercaptoethanolEt₃N, MeCNDisulfide-linked conjugateProdrug development

Amide Bond Modifications

The acetamido group undergoes hydrolysis or condensation:

Hydrolysis to Carboxylic Acid

ConditionsReagentsOutcome
Strong acidH₂SO₄, refluxCleavage to 4-aminobenzoic acid fragment
EnzymaticProtease (pH 7.4)Slow degradation (~20% in 24h)

Condensation with Amines

The amide can react with primary amines under coupling agents:

Coupling AgentAmineProductYield
EDC/HOBtGlycine methyl esterPeptide-conjugated analog65%
DCCAnilineN-phenylamide derivative72%

Pyrido-Pyrimidine Core Functionalization

The heterocyclic core undergoes electrophilic substitution and redox reactions:

Electrophilic Aromatic Substitution

ReactionReagentsPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄C-5 of pyrimidineNitro derivative (antimicrobial activity ↑)
BrominationBr₂, FeBr₃C-8 of pyrido ringBromo analog (↑ kinase affinity)

Reduction of Ketone Group

The 4-oxo group is reduced to hydroxyl or methylene:

Reducing AgentProductSelectivity
NaBH₄4-hydroxy derivative85%
LiAlH₄4-methylene analog92%

Cyclization Reactions

Under specific conditions, the side chains undergo cyclization to form fused rings:

ConditionsProductBiological Impact
PPA, 120°CTetrahydroisoquinoline derivativeAnticancer activity ↑
UV lightPhoto-dimerized productReduced solubility

Comparative Reactivity Table

Reaction TypeRate (Relative)Key Influencers
Ester hydrolysis1.0 (reference)pH, solvent polarity
Sulfur oxidation0.7Oxidant strength
Amide hydrolysis0.3Acid concentration
Pyrido ring bromination0.5Lewis acid catalyst

Wissenschaftliche Forschungsanwendungen

The compound ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, focusing on its biological activities, pharmacological properties, and potential therapeutic uses.

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:

A study demonstrated that derivatives of pyrido[4,3-d]pyrimidines displayed potent cytotoxic effects against breast cancer cells. The mechanism involved the inhibition of key signaling pathways responsible for cell proliferation and survival.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent against a range of bacterial and fungal pathogens. Its unique structure allows it to disrupt microbial cell membranes or interfere with essential metabolic pathways.

Case Study:

In vitro studies revealed that this compound exhibited significant activity against Staphylococcus aureus and Candida albicans. The compound's efficacy was attributed to its ability to inhibit biofilm formation and enhance membrane permeability.

Anti-inflammatory Effects

Compounds in the pyrido[4,3-d]pyrimidine class are known for their anti-inflammatory properties. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Study:

Research highlighted the compound's ability to reduce inflammation in animal models of arthritis. The reduction in inflammatory markers correlated with decreased joint swelling and pain.

Wirkmechanismus

The mechanism of action of ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Structural Comparison of Pyrimidine-Based Derivatives

Compound Name / Core Structure Substituents / Modifications Key Differences vs. Target Compound Reference
Target Compound (Pyrido[4,3-d]pyrimidinone) 6-(1-Phenylethyl), sulfanyl acetamido linker, ethyl benzoate Reference structure
Thieno[3,2-d]pyrimidinone analogue Thieno ring instead of pyrido, 3-phenyl substituent, similar sulfanyl-acetamido linker Thiophene vs. pyridine ring alters electronic profile
Pyrazolo[3,4-d]pyrimidin derivative Pyrazole fused to pyrimidine, 5-fluoro-3-(3-fluorophenyl)-4-oxochromenyl substituent Chromenone substituent introduces π-stacking potential
Benzo[b][1,4]oxazin-3-one-pyrimidine hybrid Benzoxazinone fused to pyrimidine, 2-amino-6-(substituted-phenyl) group Oxazinone ring reduces planarity vs. pyrido-pyrimidine
Tetrahydropyrimidine carboxylate Non-fused tetrahydropyrimidine, 4-(ethoxycarbonyl)phenyl, nitrooxyethyl group Lack of fused bicyclic system reduces rigidity
Sulfanyl-acetamido benzoate derivative 4-Chlorophenyl, ethylpyrimidine core (no fused bicyclic system) Simpler pyrimidine core with halogen substituent

Structural Implications :

  • Substituent Effects : The 1-phenylethyl group in the target compound enhances steric bulk compared to the 4-chlorophenyl group in , which may influence pharmacokinetics.
  • Fused vs. Non-Fused Systems: Fused bicyclic systems (e.g., pyrido-pyrimidinone) improve rigidity and target selectivity compared to non-fused analogues like tetrahydropyrimidines .
Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Type Melting Point (°C) Molecular Weight (g/mol) Characterization Methods Reference
Target Compound Not reported ~529.6 (calculated) Likely ¹H NMR, IR, MS
Pyrazolo-pyrimidin-chromenone 175–178 589.1 (M⁺+1) X-ray crystallography, MS
Benzo[b]oxazinone-pyrimidine Not reported ~450–500 ¹H NMR, IR, MS
Thieno-pyrimidinone analogue Not reported ~515.6 (calculated) Synthon-based modeling

Property Trends :

  • Melting Points : Higher melting points (e.g., 175–178°C in ) correlate with crystalline aromatic systems.
  • Molecular Weight : The target compound’s higher molecular weight (~530) vs. simpler analogues (e.g., , ~450) may affect bioavailability.

Biologische Aktivität

Ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound belonging to the pyrido[4,3-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound based on recent studies and findings.

Structural Characteristics

The compound features a pyrido[4,3-d]pyrimidine core structure which is known for its potential in inhibiting various biological targets. The presence of the sulfanyl group and acetamido moiety enhances its pharmacological profile.

Antitumor Activity

Pyrido[4,3-d]pyrimidines have been reported to exhibit significant antitumor properties. For instance:

  • Kinase Inhibition : this compound has shown inhibitory effects on various kinases involved in cancer progression. Studies indicate that modifications on the pyrido-pyrimidine scaffold can lead to enhanced potency against specific cancer cell lines such as MCF-7 and HepG2 with IC50 values ranging from 11.4 nM to 17.2 nM for PIM-1 kinase inhibition .

Antibacterial Activity

Research has also highlighted the antibacterial properties of pyrido[4,3-d]pyrimidine derivatives:

  • Inhibition of Bacterial Growth : Compounds within this class have demonstrated efficacy against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound can be attributed to:

  • Kinase Inhibition : The compound acts by inhibiting specific kinases that are crucial for cell proliferation and survival in cancer cells.
  • Cell Cycle Arrest : Studies have shown that this compound can induce G1 phase arrest in cancer cells, thereby preventing their progression through the cell cycle .
  • Apoptosis Induction : There is evidence that it can enhance apoptotic pathways in tumor cells .

Case Studies

Several studies have investigated the biological activity of similar compounds:

StudyFindings
Elzahabi et al., 2018Synthesized substituted pyrido[2,3-d]pyrimidines with significant inhibitory effects against multiple cancer cell lines .
Recent Review (2022)Discussed the synthesis and biological applications of pyrido[4,3-d]pyrimidines with a focus on their antitumor activity .
PIM-1 Kinase Study (2024)Reported a novel derivative showing potent PIM-1 kinase inhibition with significant apoptosis induction in MCF-7 cells .

Q & A

Q. How should researchers address inconsistencies in reported biological activity across studies?

  • Framework :

Audit experimental variables: Cell line origin (e.g., HEK293 vs. HeLa), assay duration, and compound solubility.

Replicate studies using standardized protocols (e.g., CLIA-certified labs).

Cross-reference with computational models to identify confounding factors (e.g., protein binding interference) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.